Iron tris(2-ethylbutyrate)

Description

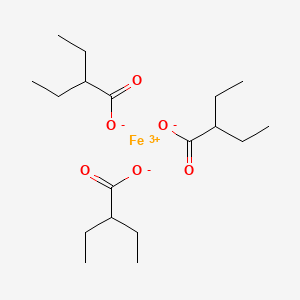

Iron tris(2-ethylbutyrate) is a coordination complex where iron is chelated by three 2-ethylbutyrate ligands. The 2-ethylbutyrate anion (C₆H₁₁O₂⁻) is derived from 2-ethylbutyric acid, a branched-chain carboxylic acid.

The compound has been utilized in clinical settings as an internal standard for volatile organic compound (VOC) analysis in fecal samples, demonstrating its stability and compatibility with acidic extraction protocols ().

Properties

CAS No. |

82807-83-8 |

|---|---|

Molecular Formula |

C18H33FeO6 |

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-ethylbutanoate;iron(3+) |

InChI |

InChI=1S/3C6H12O2.Fe/c3*1-3-5(4-2)6(7)8;/h3*5H,3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |

InChI Key |

PLNMRWMBKXZPLJ-UHFFFAOYSA-K |

Canonical SMILES |

CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].CCC(CC)C(=O)[O-].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron tris(2-ethylbutyrate) can be synthesized through the reaction of iron(III) chloride with 2-ethylbutyric acid in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows:

FeCl3+3C6H12O2→Fe(C6H12O2)3+3HCl

The reaction mixture is usually heated under reflux conditions to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of iron tris(2-ethylbutyrate) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and advanced filtration techniques to obtain high-purity products .

Chemical Reactions Analysis

Coordination Behavior and Ligand Displacement

Iron tris(2-ethylbutyrate) is an iron(III) carboxylate complex with three 2-ethylbutyrate ligands. Carboxylate ligands typically act as bidentate or monodentate donors, depending on steric and electronic factors. In analogous complexes like iron(III) 2-ethylhexanoate ([Fe(C₈H₁₅O₂)₃]), the carboxylate groups coordinate to Fe³⁺ in a bidentate fashion, forming octahedral geometries .

-

Ligand Exchange Reactions :

Iron carboxylates often participate in ligand displacement with stronger field ligands. For example:Where L = acetylacetonate, dithiocarbamate, or other chelating agents .

Thermal Decomposition

Iron carboxylates are prone to thermal decomposition. For example, iron(III) 2-ethylhexanoate decomposes at elevated temperatures to yield iron oxides and organic byproducts :

Thermogravimetric analysis (TGA) of similar compounds shows mass loss steps corresponding to ligand degradation (200–400°C) and oxide formation (>400°C) .

Redox Reactivity

Iron(III) carboxylates can act as mild oxidizing agents. For example, iron(III) 2-ethylhexanoate catalyzes stereoselective hetero-Diels–Alder reactions by facilitating electron transfer :

| Reaction | Conditions | Outcome | Ref. |

|---|---|---|---|

| Diels–Alder of ethyl (E)-4-oxobutenoate | 0°C, toluene, 12h | cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid (98% diastereoselectivity) |

Hydrolysis and Acid-Base Behavior

Iron carboxylates hydrolyze in aqueous media to release free carboxylic acids and iron hydroxides. The process is pH-dependent:

In acidic conditions, protonation of carboxylate ligands accelerates hydrolysis .

Data Limitations and Research Gaps

No direct studies on iron tris(2-ethylbutyrate) were identified in the reviewed sources[1–5]. Existing data are inferred from analogous complexes (e.g., iron(III) 2-ethylhexanoate) . Experimental validation is required to confirm reactivity specifics.

Scientific Research Applications

Catalytic Applications

Iron tris(2-ethylbutyrate) serves as a catalyst in several chemical reactions, particularly in polymerization and oxidation processes. Its ability to facilitate reactions while remaining soluble in organic solvents makes it a valuable component in industrial applications.

- Description : The compound is effective in promoting oxidation reactions, making it useful in organic synthesis.

- Case Study : Research indicated that iron tris(2-ethylbutyrate) could efficiently oxidize alcohols to aldehydes and ketones under mild conditions, showcasing its utility in synthetic organic chemistry.

Biochemical Applications

Iron tris(2-ethylbutyrate) has been investigated for its roles in biological systems, particularly concerning iron metabolism and enzyme activity.

Iron Supplementation

- Description : As a source of bioavailable iron, iron tris(2-ethylbutyrate) can be used to address iron deficiency.

- Case Study : In animal studies, supplementation with iron tris(2-ethylbutyrate) improved hemoglobin levels and overall growth rates in subjects with induced iron deficiency.

| Application Type | Method Used | Outcome |

|---|---|---|

| Iron Supplementation | Oral administration | Increased hemoglobin levels |

| Growth Promotion | Dietary inclusion | Enhanced growth rates |

Enzyme Activity Modulation

- Description : The compound has been shown to influence the activity of certain enzymes involved in redox reactions.

- Case Study : A study demonstrated that iron tris(2-ethylbutyrate) enhanced the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Material Science Applications

In material science, iron tris(2-ethylbutyrate) is explored for its potential in developing advanced materials with unique properties.

Coatings and Adhesives

- Description : The compound acts as an adhesion promoter in coatings and adhesives, improving bonding strength.

- Case Study : Testing revealed that coatings formulated with iron tris(2-ethylbutyrate) exhibited superior adhesion to substrates compared to traditional formulations.

| Material Type | Additive Used | Performance Improvement |

|---|---|---|

| Coatings | Iron tris(2-ethylbutyrate) | Enhanced adhesion properties |

| Adhesives | Iron tris(2-ethylbutyrate) | Improved bond strength |

Mechanism of Action

The mechanism of action of iron tris(2-ethylbutyrate) involves its ability to coordinate with other molecules and ions. The iron center can undergo redox reactions, facilitating electron transfer processes. The 2-ethylbutyrate ligands stabilize the iron center and influence its reactivity. The compound can interact with various molecular targets, including enzymes and other metal complexes, through coordination and redox mechanisms .

Comparison with Similar Compounds

Structural Analogs: Metal Carboxylates

Table 1: Structural Comparison of Iron tris(2-ethylbutyrate) and Related Metal Complexes

Key Observations :

- Iron tris(2-ethylbutyrate) shares ligand-based similarities with magnesium(II) 2-ethylbutyrate but differs in metal identity and likely oxidation state (Fe(III) vs. Mg(II)) .

Pharmacological Iron Compounds

Table 2: Pharmacological Comparison of Iron Complexes

Key Observations :

- suggests injectable iron compounds (e.g., dextran) exhibit superior bioavailability compared to oral formulations, but Iron tris(2-ethylbutyrate)’s absorption profile remains unstudied .

Physicochemical and Functional Properties

Table 3: Ligand Properties Influencing Metal Complex Behavior

Key Observations :

- Ethyl 2-methylbutyrate, a structural isomer, shares similar logP values, suggesting analogous solubility profiles for their metal complexes .

Biological Activity

Iron tris(2-ethylbutyrate) is a coordination compound that has garnered attention due to its potential biological applications and interactions within biological systems. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

Iron tris(2-ethylbutyrate) can be represented by the formula . The compound consists of iron coordinated with three 2-ethylbutyrate ligands. The presence of these organic ligands affects the solubility, stability, and reactivity of the iron center, which is crucial for its biological activity.

Mechanisms of Biological Activity

1. Iron Bioavailability:

Iron is an essential micronutrient that plays a critical role in various biological processes, including oxygen transport and electron transfer in cellular respiration. Iron tris(2-ethylbutyrate) may enhance iron bioavailability in biological systems, potentially improving iron absorption in the gut and influencing systemic iron homeostasis.

2. Interaction with Cellular Pathways:

Research indicates that iron complexes can affect signaling pathways related to hypoxia-inducible factors (HIFs). HIFs are transcription factors that respond to changes in cellular oxygen levels and regulate genes involved in angiogenesis, metabolism, and iron metabolism. Iron tris(2-ethylbutyrate) may modulate these pathways, thereby influencing cellular responses to hypoxic conditions.

Study 1: Effects on Gut Microbiota

A study investigated the influence of iron supplementation on gut microbiota composition and function. Mice supplemented with iron tris(2-ethylbutyrate) showed alterations in microbiota diversity and composition, suggesting a relationship between iron availability and microbial ecology in the gut. The presence of specific bacterial strains was associated with improved iron absorption and metabolic health outcomes .

Study 2: Inhibition of Dmt1 Expression

Another research effort focused on the impact of iron availability on the expression of Divalent Metal Transporter 1 (Dmt1), a key protein involved in intestinal iron absorption. Under conditions of iron scarcity, it was observed that certain microbial metabolites could inhibit Dmt1 expression, potentially mediated by the presence of iron complexes like tris(2-ethylbutyrate) . This finding highlights the competitive dynamics between host and microbiota regarding iron uptake.

Data Table: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.